3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-2-tert-butylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)7-8(11)14-6-4-5-12-9(14)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMAMTCNEVARDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587652 | |
| Record name | 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-42-9 | |
| Record name | 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for Imidazo[1,2-a]pyrimidines
The synthesis of imidazo[1,2-a]pyrimidines typically involves:
- Multicomponent reactions (MCRs)
- Condensation reactions
- Intramolecular cyclizations
- Tandem reactions
- Carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations
- Aza-Michael–Mannich reactions
These methods allow for the construction of the fused heterocyclic ring system and enable functionalization at the 3-position, which is crucial for introducing substituents such as bromine.
Specific Approaches to 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine
While direct literature specifically detailing the preparation of this compound is limited, related synthetic methodologies for similar compounds provide a framework:
Multicomponent Reactions Using tert-Butyl Isocyanide
A promising approach involves the use of visible-light-promoted multicomponent reactions incorporating tert-butyl isocyanide, 2-aminopyridine derivatives, and amines or aldehydes. For example, eosin Y-catalyzed visible-light photocatalysis has been employed to synthesize 3-substituted imidazo[1,2-a]pyridines with tert-butyl groups introduced via tert-butyl isocyanide.
- Mix 2-aminopyridine, a suitable amine (e.g., benzylamine), and tert-butyl isocyanide in a solvent mixture such as ethanol/water.
- Add eosin Y as a photocatalyst (2 mol %).
- Irradiate with white LED light at room temperature.
- Monitor the reaction progress by TLC.
- Upon completion, extract and purify the product by column chromatography.
This method yields 3-aminoimidazo[1,2-a]pyridines substituted with tert-butyl groups efficiently and under mild conditions, suggesting its applicability for preparing this compound analogs by substituting the amine or pyrimidine precursor accordingly.
Halogenation at the 3-Position
Introducing the bromine atom at the 3-position can be achieved via selective bromination of the imidazo[1,2-a]pyrimidine core. Common brominating agents include N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid over-bromination or side reactions.
Alternatively, starting from brominated pyrimidine precursors can facilitate the incorporation of bromine at the desired position during ring formation.
Use of Brominated Pyrimidine Precursors
Synthesis of brominated pyrimidine derivatives, such as 5-bromo-2,4-dichloropyrimidine or 5-bromo-uracil, provides key intermediates for constructing the imidazo[1,2-a]pyrimidine scaffold with bromine at the 3-position. These precursors undergo condensation and cyclization with appropriate amines or isocyanides to yield the target compound.
Representative Synthetic Route Proposal
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of brominated pyrimidine precursor | Starting from 5-bromo-uracil or 5-bromo-2,4-dichloropyrimidine; reagents like phosphorus oxychloride, dimethylaniline | Brominated pyrimidine intermediate |
| 2 | Multicomponent condensation | Brominated pyrimidine + tert-butyl isocyanide + amine (e.g., 2-aminopyridine derivative) + eosin Y catalyst, visible light, EtOH/H2O | Formation of this compound core |
| 3 | Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Pure target compound |
Optimization and Yield Data
From related studies on 3-substituted imidazo[1,2-a]pyridines, the following parameters influence yield and purity:
| Parameter | Optimal Condition | Effect on Yield and Purity |
|---|---|---|
| Catalyst loading | 2 mol % eosin Y | Efficient catalysis with minimal side products |
| Light source | 22 W white LED | Sufficient energy for photocatalysis; higher wattage shows no yield improvement |
| Solvent system | 2:1 EtOH/H2O | Good solubility and reaction medium |
| Reaction time | 6–12 hours | Complete conversion with minimal decomposition |
| Temperature | Room temperature | Mild conditions prevent degradation |
Typical yields for similar photocatalytic multicomponent reactions range from 70% to 90%.
Notes on Alternative Synthetic Routes
- Traditional condensation and cyclization methods may require harsher conditions or multiple steps, potentially lowering yields.
- Oxidative coupling and tandem reactions have been reported for related imidazo[1,2-a]pyrimidines but may lack the specificity for the tert-butyl and bromo substituents.
- The use of brominated aldehydes or nitrobenzaldehydes as intermediates is more relevant for other brominated aromatic compounds but can inspire synthetic strategies for brominated heterocycles.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyrimidine ring play crucial roles in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may modulate various biochemical processes .
Comparison with Similar Compounds
Key Structural Analogues
The following table compares 3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine with structurally related compounds, focusing on substituents, molecular features, and reported applications:
Comparative Analysis
Bromine at C3 serves as a leaving group, enabling further functionalization (e.g., Suzuki coupling) similar to 6-bromo-3-nitro derivatives in . In contrast, chlorine in analogues (e.g., 6-chloro derivatives) may enhance electrophilicity but reduce bioavailability due to higher polarity .
Ring Modifications: Saturation of the pyrimidine ring (e.g., tetrahydroimidazoazepine in ) increases conformational flexibility, which may improve binding to protein targets but reduce aromatic stacking interactions .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., for pyrimido[1,2-a]pyrimidines in ) offers higher yields (>80%) compared to conventional heating methods used for bromo-chloro analogues (60% yield in ) .
- Halogenation reactions (e.g., bromination at C3) often require inert atmospheres and photoactivation, as seen in .
Biological Activity Trends: Imidazo[1,2-a]pyrimidines with electron-withdrawing groups (e.g., nitro, bromo) generally show weaker antibacterial activity (MIC >100 µg/mL) compared to electron-donating substituents, as observed in pyrimido[1,2-a]pyrimidines () .
Biological Activity
3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and dosage effects, supported by relevant data and case studies.
This compound exhibits significant interactions with various biomolecules, particularly enzymes and proteins. Its ability to bind with kinases is notable, as kinases are integral to phosphorylation processes in cellular signaling. The compound engages in multiple types of interactions including hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical activity.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
- Gene Expression : By interacting with transcription factors or epigenetic modifiers, it can alter gene expression profiles, impacting cellular behavior.
- Metabolism : It affects cellular metabolism by influencing metabolic flux and altering metabolite levels within cells.
Molecular Mechanism
At the molecular level, this compound functions through specific binding interactions:
- Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active or allosteric sites.
- Nucleic Acid Binding : It may bind to DNA or RNA, affecting transcription and translation processes. This interaction is essential for understanding its mechanism of action in various biological contexts.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound are critical in laboratory settings. Studies indicate that while the compound remains stable under certain conditions, prolonged exposure can lead to significant changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
Research has shown that the biological effects of this compound are dosage-dependent:
- Low Doses : At lower concentrations, the compound may positively modulate specific biochemical pathways without causing toxicity.
- High Doses : Increased concentrations can lead to adverse effects such as cellular damage and organ toxicity. Understanding these dosage-dependent effects is crucial for evaluating the compound's therapeutic potential and safety profile.
Metabolic Pathways
The compound participates in various metabolic pathways by interacting with enzymes that facilitate its metabolism. These interactions influence the pharmacokinetics of this compound and its potential interactions with other biochemical processes.
Transport and Distribution
Transport mechanisms within cells mediate the distribution of this compound. Specific transporters and binding proteins determine its localization within different cellular compartments, which significantly affects its biological activity and effectiveness in therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridine | Similar imidazo structure | Varies |
| 2-tert-Butylimidazo[1,2-a]pyrimidine | Lacks bromine | Varies |
| This compound | Unique bromine and tert-butyl groups | Enhanced reactivity |
This table highlights how the presence of both the tert-butyl group and the bromine atom enhances the compound's reactivity compared to similar derivatives.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-bromo-2-<i>tert</i>-butylimidazo[1,2-<i>a</i>]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of halogenated precursors or through Biginelli-type multicomponent reactions. A validated approach involves reacting 2-aminoimidazole with α-bromoketones under inert atmospheres (N₂/Ar) at 50–80°C, using acetic acid or DMF as solvents. Bromination at the 3-position is achieved using bromine (Br₂) or CuBr₂ in aerobic conditions, with yields ranging from 60–85% depending on stoichiometric control .
- Critical Parameters :
- Temperature: Excess heat (>100°C) promotes side reactions (e.g., dehalogenation).
- Catalyst: Copper-mediated reactions enhance regioselectivity but require rigorous exclusion of moisture .
Q. How is 3-bromo-2-<i>tert</i>-butylimidazo[1,2-<i>a</i>]pyrimidine characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substitution patterns. The bromine atom induces deshielding (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and bromine isotope patterns (1:1 ratio for ) .
- X-ray Crystallography : Resolves stereoelectronic effects of the <i>tert</i>-butyl group on ring planarity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in imidazo[1,2-<i>a</i>]pyrimidine derivatives?
- Methodological Answer : Bromination favors the 3-position due to electron-rich regions at the imidazole N1–C2–N3 moiety. DFT calculations show lower activation energy for electrophilic attack at C3 (ΔG‡ = 25–30 kJ/mol) compared to C5. Solvent polarity (e.g., acetic acid vs. DCM) further modulates selectivity by stabilizing transition states .
- Contradictions : Some studies report competing chlorination at C6 when Br₂ is used in chlorinated solvents, necessitating strict control of halogen sources .
Q. How can reaction yields be optimized for scale-up synthesis, and what are the key bottlenecks?
- Methodological Answer :
- Catalyst Screening : CuBr₂/ligand systems (e.g., phenanthroline) improve turnover frequency (TOF) by 40% in scaled reactions .
- Purification Challenges : The <i>tert</i>-butyl group complicates crystallization; gradient column chromatography (hexane:EtOAc, 4:1 to 1:1) is recommended .
- Data Table :
| Condition | Small-Scale Yield (%) | Pilot-Scale Yield (%) |
|---|---|---|
| CuBr₂ + DMF | 85 | 72 |
| Br₂ in AcOH | 78 | 65 |
Q. What biological activities are associated with 3-bromo-2-<i>tert</i>-butylimidazo[1,2-<i>a</i>]pyrimidine, and how do structural modifications impact efficacy?
- Methodological Answer : The bromine atom enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes. Derivatives show:
- Antifungal Activity : MIC = 2–8 µg/mL against <i>Candida albicans</i>, comparable to voriconazole .
- Anticancer Potential : IC₅₀ = 10–50 µM in HeLa cells via kinase inhibition (e.g., JAK2) .
- Structure-Activity Relationship (SAR) :
- <i>tert</i>-Butyl substitution improves metabolic stability (t₁/₂ > 6 hrs in liver microsomes).
- Nitro or fluoro groups at C6/C8 increase membrane permeability .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?
- Analysis : Some studies note decomposition at pH > 9 due to Br⁻ elimination, while others report stability. This discrepancy arises from solvent effects: aqueous basic conditions promote degradation, whereas anhydrous DMSO/K₂CO₃ systems retain integrity .
- Resolution : Stability assays (HPLC monitoring at 254 nm) under varying pH/solvent conditions are recommended for protocol standardization.
Experimental Design Considerations
Q. How should researchers design assays to evaluate the compound’s interaction with biological targets?
- Methodological Answer :
- Fluorescence Quenching : Monitor binding to BSA (∆λ = 10 nm shift indicates hydrophobic pocket interaction) .
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., CYP51 for antifungals) to predict binding modes .
- Kinetic Assays : Measure IC₅₀ against purified kinases (e.g., EGFR, JAK2) using ADP-Glo™ kits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
